REACTION_CXSMILES
|
COC1C=CC(C[NH:8][C:9]2[C:10](=[O:20])[N:11]([CH2:16][C:17]([OH:19])=[O:18])[C:12]([CH3:15])=[CH:13][N:14]=2)=CC=1>FC(F)(F)C(O)=O>[NH2:8][C:9]1[C:10](=[O:20])[N:11]([CH2:16][C:17]([OH:19])=[O:18])[C:12]([CH3:15])=[CH:13][N:14]=1
|
Name
|
pyrazinone
|
Quantity
|
900 mg
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(CNC=2C(N(C(=CN2)C)CC(=O)O)=O)C=C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
FC(C(=O)O)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The volatiles were removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was azeotroped with CH2Cl2
|
Type
|
ADDITION
|
Details
|
MeOH was added to the residue
|
Type
|
FILTRATION
|
Details
|
the solution filtered
|
Type
|
CUSTOM
|
Details
|
to remove impurities
|
Type
|
CUSTOM
|
Details
|
Removal of the methanol
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(N(C(=CN1)C)CC(=O)O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |